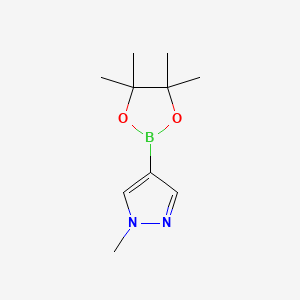

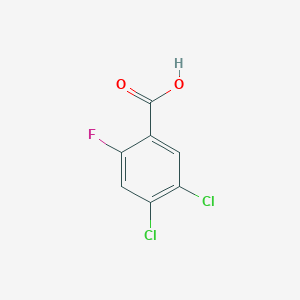

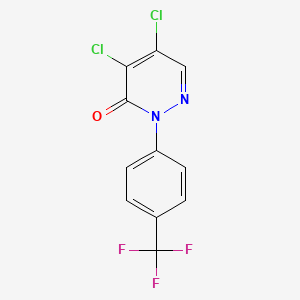

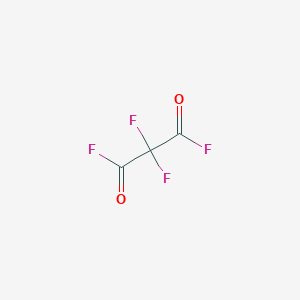

![molecular formula C13H10F3NO3S B1304756 Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate CAS No. 227199-08-8](/img/structure/B1304756.png)

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The presence of the trifluoromethyl group and the carboxylate ester suggests that this compound could have interesting electronic properties and potential biological activity.

Synthesis Analysis

The synthesis of related thiazole compounds often involves the reaction of thioamides with various precursors. For instance, the synthesis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, is achieved through photolysis in the presence of trifluoroacetic acid and thioamides, yielding thiazole-5-carboxylate esters . Similarly, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These methods could potentially be adapted for the synthesis of ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by X-ray crystallography. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate has been determined, revealing the dihedral angles and hydrogen-bonding interactions that stabilize the crystal packing . These structural analyses are crucial for understanding the three-dimensional conformation and potential interaction sites of the molecule, which are important for its reactivity and biological activity.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cycloadditions, as seen in the synthesis of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate . The reactivity can be influenced by substituents on the thiazole ring, as well as the presence of electron-withdrawing or electron-donating groups. The specific reactivity of ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate would need to be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be predicted using computational methods such as density functional theory (DFT). For instance, the molecular geometry, vibrational assignments, and chemical shifts of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate have been calculated and compared with experimental data . These studies provide insights into the stability, electronic structure, and potential NLO properties of the compounds. The presence of the trifluoromethyl group in ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate would likely influence its electronic properties, making it an interesting subject for further theoretical and experimental investigation.

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate serves as a precursor in the synthesis of novel thiazole compounds containing ether structure. These compounds have demonstrated certain fungicidal activities, particularly against Gibberella saubinetii and Pellicularia sasakii, showcasing their potential in addressing agricultural pathogens and contributing to the development of new antimicrobial agents (Qiu Li-ga, 2015).

Chemical Synthesis and Compound Development

This chemical has also been utilized in chemical synthesis methods, specifically in the creation of 2-aminoethyl-5-carbethoxythiazoles through a Michael-like addition strategy. This approach allows for the generation of various analogs, highlighting its versatility in organic synthesis and the potential for developing a wide range of chemical entities for further pharmacological exploration (Kenneth M. Boy & J. Guernon, 2005).

Contributions to Heterocyclic Chemistry

Moreover, it plays a significant role in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These contributions are pivotal in heterocyclic chemistry, offering insights into new chemical reactions and providing building blocks for further medicinal chemistry studies (H. M. Mohamed, 2021).

Exploration in Medicinal Chemistry

Its application extends to the design and synthesis of a comprehensive library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides. This endeavor illustrates the vast potential of utilizing this compound in medicinal chemistry, enabling the exploration of novel pharmacological activities and the development of potential therapeutic agents (Bridget A. Donohue et al., 2002).

Anticancer Activity Evaluation

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate also underpins the synthesis of new thiazole compounds tested for their anticancer activity, specifically against breast cancer cells MCF7. This highlights its significance in contributing to cancer research and the search for new anticancer compounds (J. P. Sonar et al., 2020).

Propriétés

IUPAC Name |

ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3S/c1-2-20-12(19)9-10(18)17-11(21-9)7-3-5-8(6-4-7)13(14,15)16/h3-6,18H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBWVSQYLJQTIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425476 |

Source

|

| Record name | AGN-PC-0LRISX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

CAS RN |

227199-08-8 |

Source

|

| Record name | AGN-PC-0LRISX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.